5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride
Description
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core with a methanamine substituent at position 2. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-6-4-7-10(9-6)2-1-3-11-7;;/h4H,1-3,5,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTHWNALPGOBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CN)OC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Biological Activities
The biological activities of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Antiviral Properties : Preliminary studies indicate potential antiviral effects, particularly in inhibiting viral replication processes. This is particularly relevant for diseases caused by RNA viruses .
- Antitumor Activity : Research has highlighted its ability to inhibit tumor cell proliferation in several cancer cell lines. The compound's interaction with specific molecular targets suggests a role in modulating pathways related to cell growth and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives of pyrazolo[3,2-b][1,3]oxazine compounds against multiple bacterial strains. Results indicated that certain modifications in the structure enhanced antibacterial potency significantly .
- Cancer Cell Line Studies : A series of compounds based on the pyrazolo[3,2-b][1,3]oxazine framework were tested against different cancer cell lines (e.g., MCF7 for breast cancer). The findings suggested that specific substitutions led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among analogs lie in substituent type, position, and salt form, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacological Implications
Amine vs. Alcohol: The target compound’s methanamine group (as a dihydrochloride salt) improves water solubility compared to the hydroxymethyl derivative (), which lacks ionizable groups . Steric Effects: Dimethyl substituents () may introduce steric hindrance, affecting binding affinity in biological targets .
Salt Forms: The dihydrochloride form of the target compound likely offers superior solubility and stability compared to mono-hydrochloride salts (e.g., and ) .
Molecular Weight :
- Lower molecular weight analogs (e.g., : 154.17 g/mol) may exhibit better pharmacokinetic profiles, whereas heavier compounds (e.g., iodinated analog in ) could face challenges in bioavailability .
Biological Activity
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride is a heterocyclic compound with potential biological activities. Its structure comprises a pyrazolo-oxazine framework that may confer various pharmacological properties. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: CHClNO
- Molecular Weight: 226.11 g/mol
- IUPAC Name: 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine; dihydrochloride
- Appearance: Powder
Biological Activity Overview
The biological activity of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride has been explored in various contexts:
Antitumor Activity
Research has indicated that compounds within the pyrazolo family exhibit antitumor properties. For example, derivatives similar to this compound have been evaluated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. In studies involving pyrazolo derivatives, mechanisms such as the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis, have been highlighted .
Antimicrobial Potential
Some pyrazolo compounds have shown promise as antimicrobial agents. Their structural similarity to known antibacterial agents suggests potential efficacy against bacterial infections. The unique heterocyclic structure may allow these compounds to interact with bacterial enzymes or cellular pathways effectively .
Study on Anticancer Activity
A recent study focused on synthesizing new derivatives of pyrazolo compounds and evaluating their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia). The results indicated that while some compounds exhibited moderate cytotoxicity, others failed to demonstrate significant activity within the tested concentration ranges .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | TP Inhibition |
| Compound B | K-562 | 20 | Induction of Apoptosis |
| Compound C | MCF-7 | >50 | No significant effect |
Antimicrobial Activity Assessment
In another study focusing on a series of pyrazolo derivatives, the compounds were tested against various bacterial strains. Results indicated that certain derivatives displayed notable antibacterial activity, particularly against Gram-positive bacteria .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 18 |
| Compound E | Escherichia coli | 12 |
| Compound F | Bacillus subtilis | 15 |
The proposed mechanisms for the biological activity of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-ylmethanamine dihydrochloride include:
- Enzyme Inhibition: Targeting specific enzymes such as thymidine phosphorylase in cancer cells.
- Cellular Pathway Modulation: Interfering with signaling pathways crucial for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
